molecular formula C18H16ClNO4 B271164 4-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate

4-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B271164
M. Wt: 345.8 g/mol
InChI Key: WEXPJWYBLYGYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as MCCP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MCCP belongs to the class of pyrrolidinecarboxylates and has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation and cancer cell growth. 4-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression and cancer cell growth.
Biochemical and Physiological Effects:
4-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the formation of blood vessels that supply nutrients to cancer cells, thereby inhibiting their growth and proliferation. 4-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

4-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its structure is well-characterized. It has also been found to exhibit potent biological activities at low concentrations. However, one of the limitations of 4-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is that it has low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of 4-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate. One potential direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. Another direction is to explore the structure-activity relationship of 4-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate and its analogs to optimize its biological activity and selectivity. Additionally, the development of novel methods for the synthesis and purification of 4-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate could lead to more efficient and cost-effective production of this compound.

Synthesis Methods

The synthesis of 4-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 4-methoxyphenyl acetic acid with 4-chlorobenzaldehyde in the presence of a base, followed by a cyclization reaction with ethyl acetoacetate. The resulting product is purified through recrystallization and characterized by various spectroscopic methods.

Scientific Research Applications

4-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and anticancer activities. 4-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has also been studied for its potential use as an anti-inflammatory agent.

properties

Product Name

4-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate

Molecular Formula

C18H16ClNO4

Molecular Weight

345.8 g/mol

IUPAC Name

(4-methoxyphenyl) 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C18H16ClNO4/c1-23-15-6-8-16(9-7-15)24-18(22)12-10-17(21)20(11-12)14-4-2-13(19)3-5-14/h2-9,12H,10-11H2,1H3

InChI Key

WEXPJWYBLYGYQG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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